Tetraethylene glycol dimethacrylate
Overview
Description
Tetraethylene glycol dimethacrylate is a chemical compound with the molecular formula C16H26O7. It is a colorless to almost colorless clear liquid that is commonly used as a crosslinking agent in various polymerization processes. This compound is known for its ability to form hydrogels and is widely used in the production of dental materials, adhesives, and coatings.
Mechanism of Action
Target of Action
The primary targets of TEGDMA are the catalytic domain of matrix metalloproteinases (MMP-2, MMP-7, and MMP-9) and vascular endothelial growth factor A (VEGFA) receptor R1 complex . These proteins play crucial roles in cellular processes such as cell proliferation, migration, and angiogenesis .
Mode of Action
TEGDMA interacts with its targets by binding to the S1’ pocket of MMP-2 and MMP-9 and the catalytic Zn ion binding site of MMP-7 . Additionally, TEGDMA can cause local disruption of the secondary structure of the VEGFA dimer and exhibit stable interaction at the binding interface of the VEGFA receptor R1 complex .
Biochemical Pathways
TEGDMA affects the canonical Wnt/β-catenin signaling pathway . This pathway is involved in regulating cellular processes such as cell growth, differentiation, and migration . By inhibiting this pathway, TEGDMA can exert anti-metastatic effects .
Pharmacokinetics
Its low viscosity and hydrophilic nature suggest that it may have good bioavailability .
Result of Action
The interaction of TEGDMA with its targets leads to the inhibition of MMPs and VEGFA, resulting in anti-metastatic and anti-angiogenic effects . It can also cause specific stress responses in eukaryotic cells .
Action Environment
The action of TEGDMA can be influenced by environmental factors. For instance, it is typically used in dental resin materials, where the oral environment can affect its action . Furthermore, it is recommended to store TEGDMA at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Tetraethylene glycol dimethacrylate are not fully understood. It is known that TEGDMA can interact with various biomolecules in the body. For example, it has been found to cause specific stress responses in eukaryotic cells
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to induce higher cytotoxicity and significant morphological alterations in melanocytes . It also inhibits the formation of keratinocyte layers and diminishes their viability and adherence, thus negatively impacting oral wound healing .
Molecular Mechanism
It is known to be involved in both caspase-dependent and caspase-independent apoptotic pathways in pulp cells
Temporal Effects in Laboratory Settings
It is known that TEGDMA can leach from dental restorative materials due to insufficient polymerization, which can lead to long-term exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethylene glycol dimethacrylate is typically synthesized through the esterification of tetraethylene glycol with methacrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of tetraethylene glycol with methacrylic acid in the presence of a suitable catalyst. The reaction is carried out in a reactor equipped with a distillation column to remove water formed during the reaction. The product is then purified through distillation and filtration to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Tetraethylene glycol dimethacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, where it acts as a crosslinking agent to form three-dimensional polymer networks. This compound can also undergo addition reactions with various monomers to form copolymers.
Common Reagents and Conditions:
Free Radical Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV light conditions.
Addition Reactions: Typically carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Major Products Formed:
Hydrogels: Formed through the polymerization of this compound with water-soluble monomers.
Copolymers: Formed through the addition reactions with other monomers, resulting in materials with enhanced mechanical and thermal properties.
Scientific Research Applications
Tetraethylene glycol dimethacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of various polymers and copolymers.
Biology: Employed in the preparation of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of dental materials, such as dental composites and adhesives, due to its biocompatibility and mechanical strength.
Industry: Applied in the production of coatings, adhesives, and sealants, providing improved durability and resistance to environmental factors.
Comparison with Similar Compounds
Triethylene Glycol Dimethacrylate: Similar in structure but with one less ethylene glycol unit.
Diethylene Glycol Dimethacrylate: Contains two ethylene glycol units, making it less hydrophilic compared to tetraethylene glycol dimethacrylate.
Polyethylene Glycol Dimethacrylate: Contains multiple ethylene glycol units, providing higher hydrophilicity and flexibility.
Uniqueness: this compound stands out due to its optimal balance of hydrophilicity and mechanical strength. Its ability to form stable hydrogels and copolymers makes it a versatile compound in various applications, from biomedical engineering to industrial coatings.
Properties
IUPAC Name |
2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7/c1-13(2)15(17)22-11-9-20-7-5-19-6-8-21-10-12-23-16(18)14(3)4/h1,3,5-12H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHJXDSHSVNJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-32-0 | |
Record name | Tetraethylene glycol dimethacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25101-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6044515 | |
Record name | Tetraethyleneglycol dimethacrylate | |
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Molecular Weight |
330.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light brown viscous liquid; [Aldrich MSDS] | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
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Record name | Tetraethylene glycol dimethacrylate | |
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CAS No. |
109-17-1, 25101-32-0 | |
Record name | Tetraethylene glycol, dimethacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetraethyleneglycol dimethacrylate | |
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Record name | TETRAETHYLENEGLYCOL DIMETHACRYLATE | |
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Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
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Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester, homopolymer | |
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Record name | Tetraethyleneglycol dimethacrylate | |
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Record name | 3,6,9-trioxaundecamethylene dimethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.322 | |
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Record name | TETRAETHYLENE GLYCOL DIMETHACRYLATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TEGDMA?
A1: TEGDMA has the molecular formula C19H30O8 and a molecular weight of 386.44 g/mol.
Q2: Is there any spectroscopic data available for TEGDMA?
A2: Yes, Fourier-transform infrared spectroscopy (FTIR) has been used to characterize TEGDMA. For instance, researchers have identified a characteristic peak at 1707 cm-1, attributed to the carbonyl functional group present in the TEGDMA structure. []
Q3: What is the role of TEGDMA in the development of anaerobic adhesives?
A4: TEGDMA is a crucial monomer in formulating anaerobic adhesives. Formulations utilizing TEGDMA, alone or in combination with ethylene glycol dimethacrylate, demonstrated a favorable balance of storage stability and polymerization capability. []
Q4: How does the molecular bridge length of a crosslinking agent, such as TEGDMA, impact the rate of radiation polymerization?
A5: Studies have shown that longer molecular bridge lengths in divinyl monomers (DVMs), including TEGDMA, lead to faster radiation polymerization rates. Specifically, the acceleration ability of DVMs was found to increase in the order: ethylene glycol dimethacrylate < diethylene glycol dimethacrylate < triethylene glycol dimethacrylate < TEGDMA. []
Q5: What is the significance of the copolymer connection number (CNco) in crosslinked copolymers containing TEGDMA?
A6: The CNco serves as a valuable structural parameter for characterizing crosslinked copolymers incorporating TEGDMA. It provides a quantitative correlation between mechanical or thermomechanical properties and the crosslink densities within these copolymers. []
Q6: How is TEGDMA employed in the synthesis of hydrophilic poly-vinylpyridine beads?
A7: TEGDMA acts as a hydrophilic cross-linking agent during the preparation of macroporous hydrophilic poly-vinylpyridine beads. These beads, particularly those with a 25% degree of crosslinkage, displayed favorable properties like high water regain, large average pore radius, and efficient urease adsorption, making them suitable for applications such as blood urea nitrogen determination in human sera. []
Q7: What is the role of TEGDMA in creating stimuli-responsive hydrogels?
A8: TEGDMA is frequently employed as a crosslinker in synthesizing stimuli-responsive hydrogels, notably those composed of poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA). These hydrogels exhibit pH-dependent swelling behavior, with significant volume changes observed across a narrow pH range. []
Q8: How does TEGDMA contribute to the formation of interpenetrating polymer networks (IPNs)?
A9: TEGDMA serves as a crosslinker in synthesizing IPNs, such as those combining styrene-butadiene rubber with polyalkyl methacrylates or those incorporating poly(ethyl methacrylate) and carboxylated nitrile rubber. The presence of TEGDMA contributes to the formation of interlocked polymer networks with enhanced mechanical and thermal properties compared to their individual polymer counterparts. [, ]
Q9: What makes TEGDMA suitable for developing ophthalmic lens materials?
A10: TEGDMA plays a crucial role in creating ophthalmic lens materials due to its ability to impart desirable properties. Copolymerization of TEGDMA with styrenic monomers and acrylonitrile yields resins with a high refractive index, a large Abbe number, high impact strength, low specific gravity, heat resistance, cutting processability, tintability, and durability, all of which are essential characteristics for high-performance ophthalmic lenses. [, ]
Q10: How does storage temperature affect the stability of anaerobic adhesive formulations containing TEGDMA?
A12: Research indicates that while most anaerobic adhesive formulations, including those with TEGDMA, remain liquid at 54 °C for over 100 days, their stability is compromised at elevated temperatures. Storage at 74 °C leads to solidification within a significantly shorter timeframe. Notably, even at 54 °C, these formulations undergo substantial compositional alterations after one month, resulting in a diminished capacity for polymerization. []
Q11: How does the water content of amidoxime polymers crosslinked with TEGDMA influence the adsorption rate of uranium from seawater?
A13: Studies have demonstrated that increasing the water content of amidoxime polymers, achieved by varying the amount of toluene used during their preparation with hydroxylamine, enhances their porosity. This increase in porosity, in turn, leads to a higher adsorption rate of uranium from seawater. This suggests a correlation between the adsorption rate and the diffusion process of uranium into the pore domain of the polymer. []
Q12: What is the role of silanization in modifying the properties of dental composites containing TEGDMA?
A14: Silanization of fillers, such as aerosil OX50, with γ-methacryloxypropyltrimethoxysilane has been shown to impact the properties of light-cured dental composites containing TEGDMA. This treatment can lead to improved filler-matrix interactions and influence characteristics such as depth of cure, water sorption, and solubility, ultimately impacting the overall performance of the composite material. []
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